molecular formula C5H10N2O3 B1584205 ethyl 3-hydrazinyl-3-oxopropanoate CAS No. 30866-24-1

ethyl 3-hydrazinyl-3-oxopropanoate

Cat. No.: B1584205
CAS No.: 30866-24-1
M. Wt: 146.14 g/mol
InChI Key: HCPOCMMGKBZWSJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of ethyl 3-hydrazino-3-oxopropionate can be carried out through the following steps :

    Condensation Reaction: The ethyl ester and 3-oxoacetone are condensed in the presence of a base.

    Hydrazine Reaction: The resulting product is then reacted with hydrazine in acetic acid.

These steps result in the formation of ethyl 3-hydrazino-3-oxopropionate. Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.

Chemical Reactions Analysis

ethyl 3-hydrazinyl-3-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: this compound can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include conventional thermal heating methods and microwave-assisted methods . Major products formed from these reactions include complex pyrrole-pyrazole systems and 4,5-dihydro-1H-pyrazoles .

Scientific Research Applications

ethyl 3-hydrazinyl-3-oxopropanoate has several scientific research applications, including :

    Organic Synthesis: It is used as a starting reagent in the step-wise construction of complex pyrrole-pyrazole systems.

    Pharmaceutical Research: Due to its hydrazine and carboxyl groups, this compound has potential application value in the field of pharmaceutical research.

    Synthesis of Pyrazolopyridazine: It is used in the synthesis of pyrazolopyridazine, which has various applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 3-hydrazinyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-2-10-5(9)3-4(8)7-6/h2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPOCMMGKBZWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291386
Record name Ethyl 3-hydrazino-3-oxopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30866-24-1
Record name 30866-24-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75205
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Record name Ethyl 3-hydrazino-3-oxopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydrazino-3-oxopropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Ethyl 3-hydrazino-3-oxopropionate in organic synthesis?

A1: Ethyl 3-hydrazino-3-oxopropionate serves as a versatile building block in organic synthesis. For example, it reacts with methyl 2-chloroacetoacetate to form hydrazone derivatives. [] These derivatives can then be further reacted with compounds like acetoacetanilide or 2,4-pentanedione under basic conditions to yield complex heterocyclic systems like pyrrole-pyrrole or pyrrole-pyrazole structures. [] This highlights its utility in constructing complex molecules relevant to pharmaceutical and materials chemistry.

Q2: How does Ethyl malonyl hydrazide react with aryl-isothiocyanates, and what is the significance of this reaction?

A2: Ethyl malonyl hydrazide readily reacts with various aryl-isothiocyanates to produce new thiosemicarbazide derivatives. [] This reaction is significant because thiosemicarbazides are known to exhibit a range of biological activities, including antifungal, antibacterial, and antitubercular properties. [] By incorporating the structural features of both diacid hydrazides and thioureas, these novel thiosemicarbazides derived from Ethyl malonyl hydrazide hold potential as enhanced therapeutic agents. []

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